1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol
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Overview
Description
1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol is an organic compound with a complex structure that includes both chloroalkane and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol typically involves the reaction of 1,1,1-trichloropropan-2-ol with prop-2-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloroalkane group can be reduced to form corresponding alkanes.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol involves its interaction with specific molecular targets. The chloroalkane group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar chemical properties but lacks the alkyne group.
1,1,3-Trichloropropene: Contains a similar chloroalkane structure but with a double bond instead of an alkyne.
1,2,3-Trichloropropane: Another chloroalkane with three chlorine atoms but different structural arrangement.
Uniqueness
1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol is unique due to the presence of both chloroalkane and alkyne functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
88692-65-3 |
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Molecular Formula |
C6H7Cl3O2 |
Molecular Weight |
217.5 g/mol |
IUPAC Name |
1,1,1-trichloro-3-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-3-11-4-5(10)6(7,8)9/h1,5,10H,3-4H2 |
InChI Key |
SBBQXHWVZIAQCO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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